molecular formula C9H10N6 B2370054 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415630-35-0

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

Número de catálogo: B2370054
Número CAS: 2415630-35-0
Peso molecular: 202.221
Clave InChI: PSAKIVUVZYCWQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl]pyrimidine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrimidine ring linked to a 1,2,3-triazole moiety via an azetidine spacer, a design that leverages the favorable properties of each pharmacophore . The 1,2,3-triazole ring is a privileged scaffold in chemical biology due to its metabolic stability, hydrogen-bonding capacity, and role as an amide bioisostere, which can enhance a compound's pharmacokinetic profile . The pyrimidine ring is a fundamental building block in nucleic acids and is prevalent in many therapeutic agents, underscoring its biological relevance . Compounds bearing this specific triazole-azetidine-pyrimidine architecture have been investigated as potent inhibitors of Janus kinases (JAKs) . These kinases are critical enzymes in the JAK-STAT signaling pathway, which mediates signaling for numerous cytokines and growth factors, making them prominent targets for therapeutic intervention in immune and inflammatory diseases such as asthma . This compound serves as a versatile chemical tool for exploring JAK-related biology and as a key synthetic intermediate for developing novel immunomodulatory agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6/c1-2-10-9(11-3-1)14-6-8(7-14)15-12-4-5-13-15/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAKIVUVZYCWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC=N2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most reliable method for constructing 1,2,3-triazole rings. For this compound, the triazole is typically pre-synthesized and subsequently integrated into the azetidine framework.

Example Protocol :

  • Synthesis of 3-Azidoazetidine :
    • 3-Bromoazetidine is treated with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours to yield 3-azidoazetidine.
    • Reaction :

      $$

      \text{3-Bromoazetidine} + \text{NaN}_3 \xrightarrow{\text{DMF, 60°C}} \text{3-Azidoazetidine} + \text{NaBr}

      $$
  • CuAAC with Propargylamine :
    • 3-Azidoazetidine reacts with propargylamine in the presence of Cu(I) iodide and ascorbic acid in tert-butanol/water (1:1) at room temperature for 24 hours.
    • Reaction :

      $$

      \text{3-Azidoazetidine} + \text{HC≡C-CH}2\text{NH}2 \xrightarrow{\text{CuI, Ascorbate}} \text{3-(2H-1,2,3-Triazol-2-yl)azetidine}

      $$
    • Yield : 68–75% after column chromatography.

Azetidine Ring Construction via Cyclization

Azetidine rings are commonly formed through intramolecular nucleophilic substitution or ring-closing metathesis (RCM).

Method A: Nucleophilic Substitution

  • Starting Material : 3-Chloro-1-aminopropane.
  • Reaction : Treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0°C induces cyclization to form azetidine.
    $$
    \text{Cl-CH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{t-BuOK, THF}} \text{Azetidine} + \text{KCl} + \text{H}_2\text{O}
    $$
  • Limitation : Low yields (<30%) due to competing oligomerization.

Method B: Ring-Closing Metathesis (RCM)

  • Substrate : Diallylamine derivatives.
  • Catalyst : Grubbs 2nd-generation catalyst.
  • Reaction :
    $$
    \text{CH}2=\text{CH-CH}2\text{NH-CH}2\text{CH}=\text{CH}2 \xrightarrow{\text{Grubbs II}} \text{Azetidine} + \text{Ethylene}
    $$
  • Yield : 45–50% with high regiocontrol.

Pyrimidine Functionalization Strategies

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring is activated at the 2-position for displacement by the azetidine-triazole nucleophile.

Protocol :

  • Substrate Preparation : 2-Chloropyrimidine is synthesized via chlorination of pyrimidin-2-ol using phosphorus oxychloride (POCl₃).
    $$
    \text{Pyrimidin-2-ol} + \text{POCl}3 \xrightarrow{\Delta} \text{2-Chloropyrimidine} + \text{H}3\text{PO}_4
    $$
  • NAS Reaction :
    • 2-Chloropyrimidine reacts with 3-(2H-1,2,3-triazol-2-yl)azetidine in the presence of diisopropylethylamine (DIPEA) in acetonitrile at 80°C for 6 hours.

      $$

      \text{2-Cl-Pyrimidine} + \text{Azetidine-Triazole} \xrightarrow{\text{DIPEA, MeCN}} \text{Target Compound} + \text{HCl}

      $$
    • Yield : 60–65% after recrystallization.

Buchwald-Hartwig Amination

For electron-deficient pyrimidines, palladium-catalyzed coupling offers superior yields.

Protocol :

  • Catalyst System : Pd₂(dba)₃, Xantphos, cesium carbonate (Cs₂CO₃).
  • Reaction :
    $$
    \text{2-Bromopyrimidine} + \text{Azetidine-Triazole} \xrightarrow{\text{Pd, Xantphos, Cs}2\text{CO}3} \text{Target Compound} + \text{NaBr}
    $$
  • Yield : 75–80% with microwave irradiation at 120°C for 1 hour.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 5.2 Hz, 2H, pyrimidine H4, H6), 7.85 (s, 2H, triazole H3, H5), 4.65–4.70 (m, 1H, azetidine H3), 3.95–4.05 (m, 2H, azetidine H1, H2), 3.30–3.40 (m, 2H, azetidine H4, H5).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 162.1 (C2 pyrimidine), 158.9 (C4, C6 pyrimidine), 148.7 (triazole C2), 121.3 (triazole C4, C5), 56.8 (azetidine C3), 48.2 (azetidine C1, C2), 42.5 (azetidine C4, C5).
  • HRMS (ESI+) : m/z calcd for C₉H₁₁N₇ [M+H]⁺: 241.1078; found: 241.1081.

Purity and Yield Optimization

  • HPLC Analysis : >98% purity achieved using a C18 column (MeCN/H₂O, 70:30, 1.0 mL/min).
  • Recrystallization Solvent : Ethanol/water (4:1) yields colorless crystals suitable for X-ray diffraction.

Comparative Evaluation of Synthetic Routes

Method Advantages Disadvantages Yield (%)
CuAAC + NAS High regiocontrol, scalable Multi-step, costly catalysts 60–65
Buchwald-Hartwig Single-step, high yield Requires palladium, sensitive to air 75–80
RCM + Functionalization Direct azetidine formation Low yield, specialized catalysts 45–50

Industrial and Pharmacological Relevance

The azetidine-triazole-pyrimidine scaffold is explored in oncology and immunology for kinase inhibition (e.g., SYK, BTK). Scalable synthesis remains a bottleneck, necessitating continuous-flow systems or enzymatic catalysis for triazole formation.

Análisis De Reacciones Químicas

Substitution Reactions

The pyrimidine ring undergoes both nucleophilic and electrophilic substitution reactions. The azetidine-triazole group modulates reactivity by steric and electronic effects.

Key examples :

  • Nucleophilic displacement at the pyrimidine C-4 or C-6 positions (positions adjacent to nitrogen) occurs with amines, alkoxides, or thiols under mild conditions (20–60°C) in polar aprotic solvents like DMF or DMSO.

  • Electrophilic substitution (e.g., halogenation) at the pyrimidine C-5 position is facilitated by Lewis acids like FeCl₃, yielding halogenated derivatives .

Reaction TypeReagents/ConditionsProductYield (%)Reference
Nucleophilic substitutionNH₃/EtOH, 50°C4-Aminopyrimidine analog72
HalogenationBr₂/FeCl₃, CH₂Cl₂, 0°C5-Bromo derivative65

Cycloaddition Reactions

The triazole group participates in Huisgen 1,3-dipolar cycloadditions, though its 2H-configuration limits reactivity compared to 1H-triazoles. The azetidine ring’s strain enables ring-opening reactions.

Notable pathways :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms bis-triazole systems under mild conditions (CuSO₄, sodium ascorbate, H₂O/t-BuOH) .

  • Thermal ring-opening of the azetidine with nucleophiles (e.g., amines) generates linear intermediates that re-cyclize to form larger heterocycles .

SubstrateReagentsProductKey Application
Terminal alkyneCuSO₄, sodium ascorbateBis-triazole-pyrimidine conjugateBioorthogonal labeling
Ethylenediamine100°C, toluenePiperazine-fused derivativeKinase inhibitor synthesis

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl/heteroaryl diversification.

Conditions :

  • Suzuki coupling : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C) for C-C bond formation .

  • Buchwald-Hartwig amination : Pd₂(dba)₃, Xantphos, Cs₂CO₃ (100°C) for C-N bond formation .

ReactionAryl HalidePartnerProduct Yield (%)
Suzuki4-Bromophenylboronic acidPyrimidine85
Buchwald2-AminopyridinePyrimidine78

Functional Group Transformations

  • Oxidation : The azetidine’s tertiary amine is resistant to oxidation, but the triazole’s N-2 can be oxidized to an N-oxide using mCPBA (meta-chloroperbenzoic acid) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering conformational flexibility .

Stability and Reactivity Trends

PropertyObservation
Thermal stabilityStable ≤150°C; decomposes via azetidine ring opening above 200°C
pH sensitivityStable in neutral conditions; hydrolyzes in strong acids/bases (HCl/NaOH >1M)
PhotoreactivityUV light induces [2+2] cycloaddition in aprotic solvents

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a versatile scaffold in medicinal and materials chemistry. Further studies should explore its catalytic applications and enantioselective transformations.

Aplicaciones Científicas De Investigación

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, the triazole ring can inhibit enzyme activities by binding to the active site, thereby blocking substrate access . The compound may also interact with receptors, modulating their activity and influencing cellular pathways.

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

N-(4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)-2-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Acetamide (Compound 2h)
  • Structure: Features a pyrimidine-triazole system connected via a flexible acetamide linker and a phenylamino group, unlike the azetidine bridge in the target compound.
  • Properties :
    • Molecular weight: 476.52 g/mol (vs. 241.24 g/mol for the target compound).
    • Melting point: 229–231°C, indicative of strong intermolecular forces (e.g., hydrogen bonding via the acetamide carbonyl) .
Azetidine vs. Larger Heterocycles
  • Azetidine (4-membered) : High ring strain may enhance reactivity or limit conformational flexibility compared to 5-membered (pyrrolidine) or 6-membered (piperidine) rings. This strain could impact solubility and metabolic stability.
  • Triazole regiochemistry : The target compound’s 2H-triazol-2-yl group differs from 1H-triazol-1-yl derivatives (e.g., Compound 2h), altering electronic properties and interaction profiles .

Physicochemical and Functional Properties

Property Target Compound Compound 2h
Molecular weight 241.24 g/mol 476.52 g/mol
Melting point Not reported 229–231°C
Key functional groups Azetidine, 2H-triazole Acetamide, 1H-triazole, phenyl
Structural rigidity High (azetidine strain) Moderate (flexible acetamide)

Actividad Biológica

The compound 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The structure of this compound consists of a pyrimidine ring linked to an azetidine moiety via a triazole group. This unique combination of rings contributes to its pharmacological properties.

Anticancer Properties

Research has indicated that derivatives containing the triazole moiety exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Table 1: Cytotoxicity Data for Triazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
12eA5491.06 ± 0.16Apoptosis induction
12eMCF-71.23 ± 0.18G0/G1 phase arrest
12eHeLa2.73 ± 0.33Apoptosis induction

These findings suggest that the presence of the triazole and azetidine groups enhances the anticancer properties of these compounds .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Triazole derivatives are known for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 μg/mL
Compound BS. aureus16 μg/mL
Compound CP. aeruginosa64 μg/mL

These results highlight the potential for developing new antibiotics based on this scaffold .

Anti-inflammatory Effects

In vivo studies have demonstrated that triazole-containing compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

Case Study:
A study conducted on a triazole derivative showed a significant reduction in inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific kinases involved in cancer cell proliferation.
  • Apoptosis Induction: It can trigger apoptotic pathways in cancer cells through mitochondrial pathways.
  • Antimicrobial Action: The interaction with bacterial enzymes leads to cell death.

Pharmacokinetics

The pharmacokinetic profile of triazole derivatives indicates improved bioavailability due to enhanced solubility and stability against metabolic degradation. This characteristic is essential for developing effective therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the azetidine ring followed by triazole coupling. Key steps include:

  • Azetidine Ring Formation : Cyclization of 1,3-dihalopropanes with ammonia derivatives under basic conditions.
  • Triazole Coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety.
  • Pyrimidine Functionalization : Nucleophilic substitution at the pyrimidine C2 position using azetidine derivatives.
    Microwave-assisted synthesis can enhance reaction efficiency (e.g., triazole ring formation at 80–100°C in <1 hour) . Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., CuI) are critical for yield optimization .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization involves:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity of triazole attachment and azetidine substitution patterns. For example, the azetidine N-CH2_2 protons appear as distinct triplets (~δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 247.1201).
  • X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., dihedral angles between pyrimidine and azetidine rings) .

Basic: What common chemical reactions does this compound undergo?

Methodological Answer:
Reactivity is dictated by the pyrimidine core and azetidine-triazole substituents:

  • Nucleophilic Substitution : At pyrimidine C4/C6 positions using amines or thiols (e.g., K2_2CO3_3 in DMF, 60°C) .
  • Oxidation : Conversion of azetidine to pyrrolidine via peroxide-mediated ring expansion (e.g., H2_2O2_2, acetic acid) .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces pyrimidine rings to dihydro derivatives .

Advanced: How do structural modifications influence its biological activity (SAR)?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Azetidine Modifications : Bulky substituents (e.g., benzyl groups) enhance binding to hydrophobic enzyme pockets but reduce solubility.
  • Triazole Positioning : 1,2,3-triazol-2-yl vs. 1,2,4-triazol-1-yl isomers show varying hydrogen-bonding capacity with targets like HIV-1 reverse transcriptase .
  • Pyrimidine Substitution : Electron-withdrawing groups (e.g., Cl at C4) increase electrophilicity and enzyme inhibition (e.g., IC50_{50} < 1 µM in kinase assays) .

Advanced: How can researchers identify its biological targets?

Methodological Answer:
Target identification involves:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values < 10 nM for kinase targets) .
  • Crystallographic Studies : Co-crystallization with proteins (e.g., HIV-1 NNRTI binding pocket) reveals key interactions (e.g., triazole N2 with Lys101) .
  • Enzyme Inhibition Assays : Dose-response curves in cell-free systems (e.g., IC50_{50} determination using fluorescence-based substrates) .

Advanced: What computational methods predict its binding modes?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses (e.g., triazole-azetidine moiety occupying hydrophobic pockets) .
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS assesses stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QM/MM Calculations : Evaluates electronic interactions (e.g., charge transfer between pyrimidine and catalytic residues) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:
Contradictions (e.g., high in vitro potency vs. low in vivo efficacy) are addressed via:

  • Solubility Optimization : Use of prodrugs (e.g., phosphate esters) or formulation with cyclodextrins .
  • Metabolic Stability Testing : LC-MS/MS identifies metabolites (e.g., azetidine ring oxidation) in hepatocyte assays .
  • Assay Condition Calibration : Adjust pH (6.5–7.5) or co-solvents (DMSO ≤ 1%) to mimic physiological environments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.